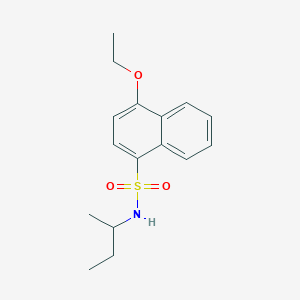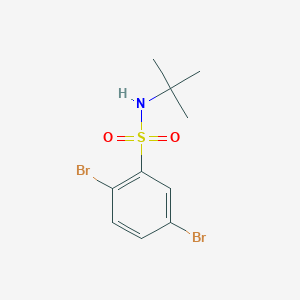
4-tert-butyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-propylbenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has gained significant attention from the scientific community due to its potential use in various fields such as medicine, agriculture, and material science. This compound has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-propylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in several physiological processes, including acid-base regulation, respiration, and bone resorption. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to inhibit the activity of metalloproteinases, enzymes that are involved in tissue remodeling and degradation.
Biochemical and physiological effects:
4-tert-butyl-N-propylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which can lead to the inhibition of tumor growth and metastasis. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to have antibacterial and antifungal properties, which can be attributed to its ability to inhibit the activity of metalloproteinases.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-propylbenzenesulfonamide has several advantages and limitations for lab experiments. The advantages of 4-tert-butyl-N-propylbenzenesulfonamide include its high yield and its potential use in various fields such as medicine, agriculture, and material science. The limitations of 4-tert-butyl-N-propylbenzenesulfonamide include its low solubility in water, which can make it difficult to work with in aqueous solutions. 4-tert-butyl-N-propylbenzenesulfonamide also has limited stability in acidic and basic solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-tert-butyl-N-propylbenzenesulfonamide. One direction is to study the mechanism of action of 4-tert-butyl-N-propylbenzenesulfonamide in more detail to understand its potential use as an anti-cancer drug and as a potential drug candidate for the treatment of bacterial and fungal infections. Another direction is to study the potential use of 4-tert-butyl-N-propylbenzenesulfonamide as a herbicide and as a surfactant. Additionally, future research can focus on developing new methods for the synthesis of 4-tert-butyl-N-propylbenzenesulfonamide with improved yield and stability.
Synthesemethoden
4-tert-butyl-N-propylbenzenesulfonamide can be synthesized by several methods, including the reaction of benzenesulfonyl chloride with tert-butylamine followed by the reaction of the resulting product with propylamine. Another method involves the reaction of benzenesulfonyl chloride with tert-butylamine followed by the reaction of the resulting product with propylamine in the presence of a base. The yield of 4-tert-butyl-N-propylbenzenesulfonamide obtained by these methods is around 80%.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-propylbenzenesulfonamide has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, 4-tert-butyl-N-propylbenzenesulfonamide has been found to inhibit the growth of cancer cells and has potential use as an anti-cancer drug. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to have antibacterial and antifungal properties and can be used as a potential drug candidate for the treatment of bacterial and fungal infections. In agriculture, 4-tert-butyl-N-propylbenzenesulfonamide has been found to have herbicidal properties and can be used as a potential herbicide. In material science, 4-tert-butyl-N-propylbenzenesulfonamide has been found to have potential use as a surfactant and as a polymer additive.
Eigenschaften
Produktname |
4-tert-butyl-N-propylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
4-tert-butyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI-Schlüssel |
FNZTZJUFKRQHLY-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















